molecular formula C14H9ClN2 B11868733 8-Chloro-2-phenylquinazoline

8-Chloro-2-phenylquinazoline

Katalognummer: B11868733
Molekulargewicht: 240.69 g/mol
InChI-Schlüssel: KCROMZAPKRXUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-phenylquinazoline typically involves the reaction of 2-aminobenzophenone with phosphorus oxychloride (POCl3) in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-2-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

8-Chloro-2-phenylquinazoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Chloro-2-phenylquinazoline involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as anti-cancer activity .

Vergleich Mit ähnlichen Verbindungen

    6-Chloro-2-phenylquinazoline: Similar structure but with the chlorine atom at the 6th position.

    7-Chloro-2-phenylquinazoline: Chlorine atom at the 7th position.

    2-Phenylquinazoline: Lacks the chlorine atom.

Uniqueness: 8-Chloro-2-phenylquinazoline is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C14H9ClN2

Molekulargewicht

240.69 g/mol

IUPAC-Name

8-chloro-2-phenylquinazoline

InChI

InChI=1S/C14H9ClN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H

InChI-Schlüssel

KCROMZAPKRXUPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.